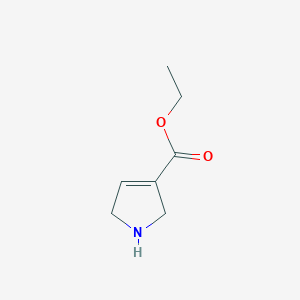

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrolidine derivative characterized by a partially unsaturated five-membered ring with an ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of bioactive molecules. Its synthesis often involves multicomponent reactions (MCRs) catalyzed by green catalysts like β-cyclodextrin, enabling efficient formation under mild conditions (e.g., water–ethanol solvent systems at room temperature) . Substituents on the pyrrole ring, such as hydroxyl, oxo, or aryl groups, modulate its reactivity and applications in medicinal chemistry, including antimalarial and anti-Alzheimer’s drug development .

Properties

IUPAC Name |

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h3,8H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCNXDDZKQIMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate serves as an essential intermediate in the synthesis of diverse heterocyclic compounds. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation and substitution reactions. For instance, it can be transformed into pyrrole-2,5-dicarboxylates and other substituted pyrrole derivatives, making it invaluable in organic synthesis.

Biological Research

Ion Channel Modulation

Research indicates that ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate has potential applications in studying ion channel modulation. It interacts with molecular targets such as ion channels and enzymes, influencing their activity and leading to various biological effects.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) as low as 32 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and 64 μg/mL against Escherichia coli. This suggests its potential role in developing new antibiotics.

Anticancer Properties

In cancer research, ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate has shown cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways .

Medicinal Chemistry

Pharmacophore Development

Ongoing research is exploring the potential of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, which is crucial for developing new therapeutic agents.

Industrial Applications

Material Science

In industry, this compound is utilized in developing materials with specific electronic and optical properties. Its ability to form stable complexes makes it suitable for applications in fine chemical production and material science.

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrrole derivatives, including ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate; hydrochloride, and evaluated their antibacterial properties. The results demonstrated significant activity against resistant bacterial strains, suggesting a potential role in developing new antibiotics.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against MRSA (MIC: 32 μg/mL) | |

| Anticancer | Induces apoptosis in cancer cells | |

| Ion Channel Modulation | Modulates activity of ion channels |

Table 2: Comparison with Related Compounds

| Compound | Application Area | Notable Activity |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Antiviral | Active against viral infections |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylate | Natural product synthesis | Used in synthesizing complex molecules |

| Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Diabetes management | Exhibits insulin-mimetic effects |

Mechanism of Action

The mechanism of action of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole carboxylates allows for direct comparisons with ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in 9j–9l ) enhance biological activity and stability, as seen in antimalarial derivatives .

- Hydroxyl and oxo groups (e.g., in 11a–11b ) increase polarity, influencing solubility and crystallization behavior .

- Aryl substituents (e.g., 4-methoxyphenyl in 10b ) improve yields in MCRs due to resonance stabilization .

Synthesis Efficiency :

- β-Cyclodextrin-catalyzed reactions achieve high yields (e.g., 92% for 11b ) without column chromatography, emphasizing sustainability .

- Acid-catalyzed methods (e.g., HCl/THF hydrolysis) are robust for functional group transformations but require harsh conditions .

Crystallography and Stability: Derivatives like 11a and 11b exhibit well-defined crystal structures resolved via SHELXL, with bond lengths and angles consistent with related pyrrolidinones . Melting points correlate with substituent bulk; trifluoromethyl-containing compounds (9j–9l) melt at 170–175°C, higher than simpler analogues .

Biological Relevance :

Biological Activity

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate features a five-membered ring structure containing nitrogen atoms, which is characteristic of pyrrole derivatives. Its molecular formula is , with a molecular weight of approximately 141.17 g/mol. The compound is often used as an intermediate in organic synthesis and medicinal chemistry due to its reactive functional groups.

The biological activity of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate is primarily attributed to its interactions with various biological targets:

- Ion Channels : The compound has been shown to modulate ion channel activity, which can influence cellular excitability and neurotransmission.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Antimicrobial Properties

Research indicates that ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been noted to have a minimum inhibitory concentration (MIC) of approximately 77 µM against Mycobacterium tuberculosis H37Ra, highlighting its potential as an antituberculosis agent .

Anticancer Potential

The compound's anticancer properties are under investigation, with initial findings suggesting it may inhibit the proliferation of certain cancer cell lines. The specific pathways through which it exerts these effects are still being elucidated but may involve the modulation of apoptotic pathways and cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate:

- Antimicrobial Study : A study evaluated the efficacy of various pyrrole derivatives, including ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a MIC value comparable to established antibiotics .

- Anticancer Activity : In a recent investigation, researchers assessed the impact of this compound on human cancer cell lines. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, suggesting that ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate may be a promising lead for anticancer drug development .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Antiviral | Not specified |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylate | Antifungal | Not specified |

| Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate | Antimicrobial | Not specified |

This table illustrates how ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate stands out among its peers due to its unique structural features and corresponding biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.